molecular formula C15H13ClF3NO3S B2514560 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide CAS No. 1351608-09-7

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Cat. No. B2514560
CAS RN: 1351608-09-7
M. Wt: 379.78
InChI Key: QAEBVIALQIFUBD-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide” is a benzenesulfoamide derivative . It is a high-affinity synthetic ligand for both RORα and RORγ . It has been found to inhibit the transactivation activity of RORα and RORγ .


Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation . The synthesis of trifluoromethylpyridines, which are structurally similar, involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The assembly of pyridine from a trifluoromethyl-containing building block is another method .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzenesulfoamide group and a trifluoromethylphenyl group . The trifluoromethyl group is attached to the phenyl group, which is further connected to the benzenesulfoamide group .


Chemical Reactions Analysis

Reactions at the benzylic position are crucial for the synthesis of such compounds . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The reaction mechanism often involves the formation of a radical intermediate .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of such compounds is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups using a palladium catalyst. The compound , with its trifluoromethyl group, can serve as an organoboron reagent in SM coupling reactions. These reactions are widely applied in synthetic chemistry due to their mild conditions and functional group tolerance .

RORα/γ Modulation

The compound T0901317, which contains a trifluoromethyl group, acts as a chemical probe for examining the function of RORα and RORγ receptors. These receptors play essential roles in metabolic and immune regulation. Small molecules like T0901317 can potentially be developed into therapeutic agents for addressing metabolic disorders and immune-related conditions .

Pexidartinib Synthesis

In the synthesis of pexidartinib (a kinase inhibitor), the free amine intermediate is transformed into the final product by reducing amination. The trifluoromethyl group in the precursor compound contributes to the overall structure and function of pexidartinib .

Protodeboronation in Organic Synthesis

Protodeboronation of alkyl boronic esters is an essential process in organic synthesis. While many protocols exist for functionalizing deboronation, protodeboronation remains less explored. The compound’s boron center can participate in such reactions, leading to valuable building blocks for further synthetic transformations .

Fluazifop Intermediate Synthesis

The compound 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate in the synthesis of fluazifop, an herbicide. Vapor-phase reactions allow controlled introduction of chlorine atoms to the pyridine ring, demonstrating the compound’s utility in agrochemical applications .

properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEBVIALQIFUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

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